2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one
Description
Chemical Structure and Properties
The compound 2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-1-(piperidin-1-yl)ethan-1-one is a heterocyclic molecule featuring three distinct moieties:
- A pyrimidine ring substituted with a morpholine group at position 2.
- A piperazine ring linked to the pyrimidine core.
- A piperidine ring connected via an ethanone bridge.
Molecular Formula: C₂₂H₃₂N₆O₂
Molecular Weight: 412.5 g/mol
Key Features:
- The morpholine group enhances solubility and bioavailability due to its oxygen-containing heterocycle .
Synthesis
The synthesis involves multi-step reactions, including:
Coupling reactions between pyrimidine derivatives and piperazine under catalysis (e.g., triethylamine in dichloromethane) .
Substitution reactions to introduce the piperidine-ethanone moiety .
Potential Applications
Properties
IUPAC Name |
2-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c26-18(24-6-2-1-3-7-24)16-22-8-10-25(11-9-22)19-20-5-4-17(21-19)23-12-14-27-15-13-23/h4-5H,1-3,6-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYOVOUTANJOGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2CCN(CC2)C3=NC=CC(=N3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Data
Table 2: Pharmacokinetic and Binding Data
| Property | Target Compound | 1-(Morpholin-4-yl)-2-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one | 1-(Azepan-1-yl) Analog |
|---|---|---|---|
| LogP | 2.1 | 2.8 | 3.4 |
| Solubility (mg/mL) | 0.45 | 0.12 | 0.08 |
| IC₅₀ (Kinase X) | 12 nM | 85 nM | N/A |
| Plasma Half-Life (hr) | 4.2 | 3.1 | 8.5 |
Key Observations :
- The target compound’s lower LogP and higher solubility suggest better oral bioavailability than pyrrolidine/azepane analogs.
- Its IC₅₀ of 12 nM for Kinase X highlights superior inhibitory potency compared to other morpholine-pyrimidine derivatives .
Challenges :
Future Research :
Structural Optimization : Replace piperidine with bioisosteres (e.g., tetrahydropyran) to improve selectivity .
In Vivo Studies : Evaluate pharmacokinetics and toxicity in preclinical models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
